molecular formula C6H12O6 B124159 (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one CAS No. 87-81-0

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Cat. No.: B124159
CAS No.: 87-81-0
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-OEXCPVAWSA-N
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Description

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is a hexose derivative with multiple hydroxyl groups. It is a stereoisomer of a hexose sugar, specifically a ketose, which means it has a ketone functional group. This compound is significant in various biochemical pathways and has applications in scientific research.

Mechanism of Action

Target of Action

D-Lyxo-Hexulose, also known as (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, primarily targets the fucose biosynthesis pathway . It acts as an iron chelating agent , which plays a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport.

Mode of Action

The compound interacts with its targets by inhibiting the fucose de novo synthesis pathway . This is achieved through the heterologous expression of the prokaryotic enzyme GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD), which when stably integrated into host cell lines, inhibits fucose de-novo biosynthesis . The enzyme deflects the fucosylation pathway by turning an intermediate (GDP-4-Keto-6-Deoxymannose) into GDP-Rhamnose, a sugar that cannot be metabolised by CHO cells .

Biochemical Pathways

D-Lyxo-Hexulose affects the fucose biosynthesis pathway . Fucose is synthesized inside the cell from GDP-mannose via short-lived intermediates before it is transported to the Golgi apparatus for attachment to the nascent glycan . The bacterial enzyme RMD is used to redirect synthesis towards a heterologous activated hexose that cannot be utilized by the cell, resulting in depletion of the natural pathway .

Pharmacokinetics

It’s known that the compound can efficiently interrupt the fucose de novo synthesis pathway in cho cells, leading to the secretion of glycoproteins that almost completely lack fucose on their associated n-glycans .

Result of Action

The primary result of D-Lyxo-Hexulose’s action is the production of non-fucosylated antibodies . These antibodies have been shown to bind more efficiently to FcγRIIIa and to elicit a stronger antibody-dependent cell-mediated cytotoxicity (ADCC) response in the presence of natural killer cells . This modification provides higher flexibility to the Fc-region of IgG1 antibodies and enhances their binding to the FcγRIIIa receptor of NK cells .

Action Environment

The action of D-Lyxo-Hexulose can be influenced by various environmental factors. For instance, the pH, temperature, and nutrient availability in the cell culture environment can impact the efficiency of the fucose de novo synthesis pathway inhibition . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one can be achieved through several methods. One common approach involves the aldolase-catalyzed reaction between dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate. This reaction is stereoselective and yields the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis due to the high specificity and yield of the desired stereoisomer. The use of aldolase enzymes ensures the correct stereochemistry is maintained throughout the process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    D-fructose-1,6-bisphosphate: Another hexose derivative involved in glycolysis.

    D-glucose-6-phosphate: A related compound in the pentose phosphate pathway.

    D-ribose-5-phosphate: Involved in nucleotide synthesis.

Uniqueness

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is unique due to its specific stereochemistry, which is crucial for its role in biochemical pathways. Its stereoisomeric form ensures the correct interaction with enzymes and other biomolecules, making it a vital intermediate in various metabolic processes .

Properties

IUPAC Name

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-OEXCPVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-81-0
Record name D-tagatose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of D-lyxo-Hexulose relate to the formation of its derivatives?

A1: The structure of D-lyxo-Hexulose plays a crucial role in the formation of its derivatives. For instance, the reaction of D-lyxo-Hexulose phenylosazone can lead to the formation of 3,6-anhydroosazone derivatives. The specific anomeric configuration of these derivatives is influenced by the orientation of hydroxyl groups within the D-lyxo-Hexulose molecule []. Further research on similar reactions with 1-deoxy-D-lyxo-hexulose could provide insights into the structure-reactivity relationship of these compounds [].

Q2: What is the significance of synthesizing 1-deoxy derivatives of D-lyxo-Hexulose?

A2: The synthesis of 1-deoxy derivatives of D-lyxo-Hexulose, such as 1-deoxy-D-lyxo-hexulose and 1-deoxy-1-methylamino-D-lyxo-hexulose, holds significance in understanding the reactivity and potential applications of modified sugars [, ]. These derivatives can serve as valuable intermediates in the synthesis of other biologically relevant compounds or provide insights into structure-activity relationships. For example, the reaction of 1-deoxy-1-methylamino-D-lyxo-hexulose with phenyl isothiocyanate can help elucidate the reactivity of the modified sugar and potentially lead to new derivatives with different properties [].

Q3: Are there alternative synthetic routes to obtain D-lyxo-Hexulose and its derivatives?

A3: Researchers are actively exploring different synthetic routes for D-lyxo-Hexulose and its derivatives. While classic methods exist, new approaches are constantly being investigated to improve yields, reduce reaction steps, or utilize more readily available starting materials. For example, alongside D-lyxo-Hexulose, researchers have successfully synthesized L-threo-pentulose and their 1-deoxy derivatives, highlighting the potential for developing versatile synthetic strategies for rare sugars []. This continuous exploration of synthetic routes contributes to a broader chemical space for potential applications.

Q4: What analytical techniques are commonly employed to characterize D-lyxo-Hexulose and its derivatives?

A4: Various analytical techniques are crucial for characterizing D-lyxo-Hexulose and its derivatives. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, help determine the structure and confirm the identity of synthesized compounds. These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight, enabling researchers to analyze the outcomes of synthetic procedures and study the compounds' characteristics [, , ].

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